1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine
Description
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a heterocyclic compound featuring a triazolo[1,5-A]quinazolin core linked to a 3,4-dimethylbenzenesulfonyl group at position 3 and a diphenylmethyl-substituted piperazine at position 2. The 3,4-dimethylbenzenesulfonyl moiety may enhance metabolic stability and target binding, while the diphenylmethylpiperazine group contributes to lipophilicity and receptor interaction. This compound’s synthesis likely involves multi-step reactions, including cycloaddition for triazole formation and sulfonylation, as inferred from analogous protocols .
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O2S/c1-24-17-18-28(23-25(24)2)43(41,42)34-33-35-32(29-15-9-10-16-30(29)40(33)37-36-34)39-21-19-38(20-22-39)31(26-11-5-3-6-12-26)27-13-7-4-8-14-27/h3-18,23,31H,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDIRSGTKLVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine (CAS Number: 893276-88-5) is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazoloquinazoline derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 588.7 g/mol. The structure features a piperazine ring substituted with a diphenylmethyl group and a triazoloquinazoline moiety linked through a sulfonyl group.
The biological activity of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have indicated IC50 values ranging from 0.2 to 83.9 µM for related compounds in this class .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways affected include those regulating cell cycle progression and apoptosis.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related derivatives:
Study 1: Anticancer Effects
A study evaluated the anticancer effects of triazoloquinazoline derivatives similar to the target compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Study 2: Neuroprotective Effects
Another investigation focused on compounds within the same class that demonstrated neuroprotective effects against oxidative stress-induced neuronal death. The study highlighted the potential of these compounds to enhance neuronal survival through anti-inflammatory mechanisms and modulation of neurotrophic factors .
Comparison with Similar Compounds
Key Observations :
- Triazole vs.
- Sulfonyl Group Variations : The 3,4-dimethylbenzenesulfonyl group in the target compound may confer higher lipophilicity compared to 3,4-difluorophenylsulfonyl () or pyrazole-sulfonyl () groups, altering membrane permeability and target engagement .
Pharmacological and Computational Comparisons
- Enzyme Inhibition : Benzenesulfonamide derivatives () demonstrated carbonic anhydrase inhibition, implying that the target’s benzenesulfonyl group could facilitate analogous interactions with metalloenzymes .
- Computational Similarity : Molecular similarity metrics (Tanimoto/Dice indices) and bioactivity clustering () indicate that structural analogs with shared sulfonyl-piperazine motifs may cluster into groups with overlapping target profiles, such as kinase or protease inhibition .
Limitations and Contradictions
- ’s SAR principles support structural comparisons, but bioactivity discrepancies may arise due to minor substituent changes (e.g., dimethyl vs. dichloro groups in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
